molecular formula C9H6F2N4O4S B11831067 N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid

N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B11831067
M. Wt: 304.23 g/mol
InChI Key: IJSFEAXHKAZECQ-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluorophenyl group, an aminosulfonyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 2,6-difluoroaniline with nitrilotriacetic acid in the presence of triphenylphosphite, which facilitates the formation of the desired triazole ring . The reaction conditions often require controlled temperatures and the use of polar solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA) to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving consistent product quality and minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of polar solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted phenyl derivatives. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Biological Activity

N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid, also known by its CAS number 313963-92-7, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory effects, antimicrobial activity, and cytotoxicity based on existing research findings.

  • Molecular Formula : C9H6F2N4O4S
  • Molecular Weight : 304.23 g/mol
  • Structure : The compound features a triazole ring with a sulfonamide group and a difluorophenyl substituent, which are critical for its biological activity.

Anti-inflammatory Effects

Recent studies have evaluated the anti-inflammatory properties of various 1,2,4-triazole derivatives, including this compound. The compound demonstrated a significant reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Table 1: Cytokine Production Inhibition by Triazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
N-(2,6-difluorophenyl)-5-aminosulfonyl44–60%Significant
Control (DMSO)--
Ibuprofen96.01%Not Evaluated

The results indicate that the compound exhibits strong anti-inflammatory potential comparable to established non-steroidal anti-inflammatory drugs like ibuprofen.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. It showed notable activity against both Gram-positive and Gram-negative bacteria. The study highlighted that compounds with similar triazole structures possess inherent antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainActivity (Zone of Inhibition in mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that this triazole derivative could be developed as a potential antimicrobial agent.

Cytotoxicity Studies

In toxicity assessments conducted on PBMC cultures at high doses (100 µg/mL), N-(2,6-difluorophenyl)-5-aminosulfonyl demonstrated low cytotoxicity with viable cell counts ranging from 94.71% to 96.72%, indicating a favorable safety profile for further therapeutic applications .

Case Studies

A specific study focused on the therapeutic potential of triazole derivatives in treating inflammatory diseases showed that compounds similar to N-(2,6-difluorophenyl)-5-aminosulfonyl significantly reduced inflammatory markers in animal models. These findings support the hypothesis that triazole compounds can modulate immune responses effectively .

Properties

Molecular Formula

C9H6F2N4O4S

Molecular Weight

304.23 g/mol

IUPAC Name

1-(2,6-difluorophenyl)-5-sulfamoyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C9H6F2N4O4S/c10-4-2-1-3-5(11)6(4)15-9(20(12,18)19)13-7(14-15)8(16)17/h1-3H,(H,16,17)(H2,12,18,19)

InChI Key

IJSFEAXHKAZECQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N2C(=NC(=N2)C(=O)O)S(=O)(=O)N)F

Origin of Product

United States

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